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Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed
chromatin, histones, and granular proteins, released by neutrophils to capture and kill
pathogens. While a crucial component of the innate immune response, excessive NET
formation (NETosis) can contribute to tissue damage in various inflammatory and autoimmune
diseases. Macrolide antibiotics, such as Clarithromycin, are known for their
immunomodulatory properties beyond their antimicrobial effects. Recent studies have revealed
a significant role for Clarithromycin in directly influencing neutrophil function by inducing the
formation of NETS.

These application notes summarize key findings and provide detailed protocols for
investigating the impact of Clarithromycin on NETosis. Notably, Clarithromycin has been
shown to induce NET generation both in vitro and in vivo. This process is mechanically linked
to the induction of autophagy in neutrophils. A distinguishing feature of Clarithromycin-
induced NETs is their decoration with the potent antimicrobial peptide LL-37, which enhances
their ability to inhibit bacterial growth and biofilm formation. Understanding this mechanism is
vital for developing novel therapeutic strategies that leverage the immunomodulatory capacities
of macrolides.
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Data Presentation: Quantitative Effects of
Clarithromycin on NETs

The following tables summarize the quantitative data from studies investigating
Clarithromycin's effect on NET formation and function.

Table 1: In Vitro NET Induction by Clarithromycin in Human Neutrophils

Percentage of NET- MPO-DNA Complex
Treatment

. releasing PMNs (%) in Isolated NETs Source
Condition
(Mean * SD) (OD) (Mean * SD)
Control (Untreated) 52+1.1 0.12 £ 0.04
Clarithromycin 28.6+35 0.48 £ 0.07

* P < 0.05 compared

to control value.

Table 2: Ex Vivo NET Induction in Patients with H. pylori Gastritis Treated with Clarithromycin

Percentage of NET- MPO-DNA Complex

Patient Group releasing PMNs (%) in Isolated NETs Source
(Median) (OD) (Median)
Before Treatment ~10% ~0.20

After Treatment
(Clarithromycin,

o ~25% ~0.45
Amoxicillin,

Omeprazole)

* P < 0.05 compared
to before treatment

value.

Table 3: Clarithromycin's Effect on Antibacterial Activity of NETs from Type 2 Diabetes (T2D)

Patients
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Relative E. coli

Relative LL-37 on

NET Source / .
o CFU (Ratio to NETs (IOD vs Source
Condition
untreated) Control)
Healthy Spontaneous
~0.6 1.0
NETs
Well-controlled T2D
~1.0 ~0.8
Spontaneous NETs
Well-controlled T2D +
. ) ~0.5 ~1.5
Clarithromycin NETs
Well-controlled T2D +
Clarithromycin NETs + ~1.0 N/A

Anti-LL-37

* P < 0.05 compared
to well-controlled T2D

spontaneous NETS.

Signaling Pathways and Experimental Workflows
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Experimental Protocols
Protocol 1: Isolation of Human Polymorphonuclear
Neutrophils (PMNSs)

This protocol describes the isolation of neutrophils from human peripheral blood, a necessary
first step for in vitro studies.

Materials:

e Anticoagulant (e.g., EDTA) treated venous blood from healthy donors.
e Polymorphprep™ (or similar density gradient medium).

e RPMI 1640 medium.

e Phosphate Buffered Saline (PBS).
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o Centrifuge.
Method:

o Carefully layer 5 mL of anticoagulated whole blood onto 5 mL of Polymorphprep™ in a 15
mL conical tube.

o Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.

 After centrifugation, two distinct leukocyte bands will be visible. Carefully aspirate and
discard the upper band (mononuclear cells).

e Harvest the lower band, which contains the PMNSs.

e Wash the collected PMNSs by resuspending in an equal volume of RPMI 1640 medium and
centrifuging at 400 x g for 10 minutes.

e To lyse any contaminating red blood cells, briefly resuspend the pellet in sterile, hypotonic
water, followed by an immediate wash with isotonic PBS.

» Centrifuge again at 400 x g for 10 minutes and resuspend the final PMN pellet in RPMI 1640
medium.

o Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
Purity should be >95%.

Protocol 2: In Vitro Induction of NETs with
Clarithromycin

This protocol details the stimulation of isolated PMNs to induce NET formation.
Materials:

e |solated PMNs (from Protocol 1).

o RPMI 1640 medium.

¢ Clarithromycin stock solution.
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e Phorbol 12-myristate 13-acetate (PMA) as a positive control.
e Cell culture plates (e.g., 24-well plates with coverslips for microscopy).

Method:

Seed isolated PMNSs at a density of 1 x 1076 cells/mL in RPMI 1640 medium in your desired
culture plate.

o For the experimental group, treat the PMNs with Clarithromycin at a final concentration
(e.g., 50 pg/mL).

o For the positive control, treat a separate set of PMNs with PMA (e.g., 100 nM).
» For the negative control, add only the vehicle (e.g., DMSO or medium).

e Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.

After incubation, proceed with NET quantification as described in Protocol 3.

Protocol 3: Quantification of NETs by
Immunofluorescence and ELISA

This protocol provides two methods for quantifying the extent of NETosis.
A. Immunofluorescence Microscopy (Visualization and Counting)

Materials:

Paraformaldehyde (PFA) 4% in PBS.

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Blocking buffer (e.g., 5% BSA in PBS).

Primary antibodies: Anti-Myeloperoxidase (MPO) and Anti-Neutrophil Elastase (NE).

Secondary fluorescently-labeled antibodies.
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o DAPI or Hoechst 33342 for DNA staining.

¢ Fluorescence microscope.

Method:

 After incubation (Protocol 2), gently wash the cells with PBS.

» Fix the cells with 4% PFA for 15 minutes.

e Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
» Block with 5% BSA for 1 hour.

 Incubate with primary antibodies against MPO and NE overnight at 4°C.

e Wash three times with PBS and incubate with corresponding fluorescent secondary
antibodies for 1 hour at room temperature.

e Counterstain the DNA with DAPI or Hoechst.

e Mount the coverslips and visualize using a fluorescence or confocal microscope. NETs are
identified as web-like structures where MPO, NE, and DNA signals co-localize.

e Quantify by counting the percentage of NET-releasing cells in multiple random fields of view.
B. MPO-DNA Complex ELISA (Biochemical Quantification)

Materials:

» NET isolation buffer (e.g., buffer with DNase | to digest and release NETS).

o MPO-DNA ELISA kit or individual components (anti-MPO antibody for capture, anti-DNA-
HRP antibody for detection).

Method:

 After incubation, isolate the NET-containing supernatant.
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o Coat a 96-well plate with an anti-MPO capture antibody overnight.

» Block the plate with a suitable blocking buffer.

o Add the NET-containing samples to the wells and incubate.

e Wash the plate and add a peroxidase-conjugated anti-DNA antibody.
 After incubation and washing, add a peroxidase substrate (e.g., TMB).

¢ Stop the reaction and measure the optical density (OD) at 450 nm. The OD value is
proportional to the amount of MPO-DNA complexes.

Protocol 4: Investigating the Role of Autophagy in
NETosis

This protocol uses an autophagy inhibitor to confirm the mechanism of Clarithromycin-
induced NETosIs.

Materials:

Isolated PMNs (from Protocol 1).

Bafilomycin Al (autophagy inhibitor).

Clarithromycin.

RPMI 1640 medium.

Method:

e Seed isolated PMNs as described in Protocol 2.

o Pre-treat the cells with Bafilomycin Al (e.g., 30 nM) for 30 minutes before adding the
stimulus.

o After the pre-treatment period, stimulate the cells with Clarithromycin as described in
Protocol 2.
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« Include a control group treated with Clarithromycin alone.
 Incubate for 3 hours.

o Quantify NET formation using microscopy or ELISA (Protocol 3). A significant reduction in
NETs in the Bafilomycin Al-treated group would indicate that the process is autophagy-
dependent.

Protocol 5: Assessment of NET Antimicrobial Activity

This protocol evaluates the functional consequence of Clarithromycin-induced NETs on
bacterial growth.

Materials:

In vitro generated NETSs (from Protocol 2).

Bacterial strain (e.g., Acinetobacter baumannii or E. coli).

Bacterial culture medium (e.g., LB broth).

DNase | (as a control to dismantle NETS).

Anti-LL-37 antibody (to block the specific peptide).
Method:
o Generate NETs in a 96-well plate using Protocol 2.

o After 3 hours, add a suspension of bacteria (e.g., at a multiplicity of infection (MOI) of 10) to
the wells containing NETSs.

e Include control wells:
o Bacteria with untreated PMNSs.
o Bacteria with Clarithromycin-induced NETs pre-treated with DNase | for 15 minutes.

o Bacteria with Clarithromycin-induced NETs pre-treated with an anti-LL-37 antibody.
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 Incubate the plate for a defined period (e.g., 3-24 hours) at 37°C.

» At the end of the incubation, lyse the neutrophils, serially dilute the well contents in PBS, and
plate on agar plates.

¢ Incubate the agar plates overnight and count the resulting Colony-Forming Units (CFUSs) to
determine bacterial viability. A reduction in CFUs in the NET-containing wells indicates
antimicrobial activity.

 To cite this document: BenchChem. [Application Notes and Protocols: Investigating
Clarithromycin's Impact on Neutrophil Extracellular Traps]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1669154#investigating-
clarithromycin-s-impact-on-neutrophil-extracellular-traps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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